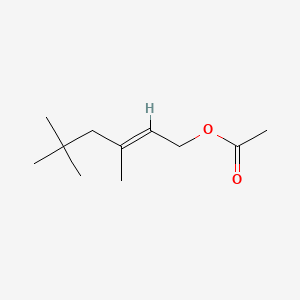

3,5,5-Trimethylhex-2-enyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5,5-Trimethylhex-2-enyl acetate: is an organic compound with the molecular formula C11H20O2 . It is a colorless liquid that is used in various industrial and research applications. The compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylhex-2-enyl acetate can be synthesized through the esterification of 3,5,5-trimethylhex-2-en-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylhex-2-enyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.

Oxidation: The compound can undergo oxidation reactions to form different oxidation products, depending on the reagents and conditions used.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Various nucleophiles can be used to replace the acetate group.

Major Products Formed:

Hydrolysis: 3,5,5-Trimethylhex-2-en-1-ol and acetic acid.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Products with different functional groups replacing the acetate group.

Scientific Research Applications

Chemistry: 3,5,5-Trimethylhex-2-enyl acetate is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study the effects of esters on biological systems. It serves as a model compound to understand the behavior of similar esters in biological environments .

Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic properties. Research is ongoing to explore its effects on various biological pathways .

Industry: The compound is widely used in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in the food industry .

Mechanism of Action

The mechanism of action of 3,5,5-trimethylhex-2-enyl acetate involves its interaction with specific molecular targets. In biological systems, esters like this compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

3,5,5-Trimethylhexanol: The corresponding alcohol of 3,5,5-trimethylhex-2-enyl acetate.

Hexyl acetate: Another ester with a similar structure but different alkyl group.

Isoamyl acetate: An ester with a similar fruity odor but different molecular structure.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant odor and reactivity make it valuable in various applications, distinguishing it from other similar compounds .

Biological Activity

3,5,5-Trimethylhex-2-enyl acetate is an organic compound that has garnered attention for its potential biological activities. This compound, often used in the fragrance industry due to its pleasant aroma, has also shown promise in various biological applications. This article explores the biological activity of this compound, including its antioxidant properties, potential therapeutic uses, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a branched alkene structure with an acetate functional group, contributing to its unique chemical behavior and biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in combating oxidative stress in biological systems. The antioxidant activity of this compound was evaluated using various assays:

These results indicate that this compound exhibits substantial antioxidant activity, suggesting its potential role in preventing oxidative damage in cells.

The mechanism through which this compound exerts its biological effects may involve interactions with cellular receptors and enzymes. It is hypothesized that the compound can modulate signaling pathways related to oxidative stress and inflammation. Further research is necessary to elucidate the specific molecular targets involved.

Therapeutic Applications

The potential therapeutic applications of this compound are broadening as research progresses. Some key areas include:

- Antioxidant Therapy : Due to its ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.

- Cosmetic Applications : Its pleasant scent and antioxidant properties make it suitable for use in skincare products.

Case Studies

Several case studies have investigated the biological effects of related compounds and their implications for health:

- A study on fatty acid amides indicated similar compounds exhibit anticancer properties by affecting cell proliferation pathways .

- Research on essential oils rich in similar compounds showed significant neuroprotective effects against neurodegenerative diseases .

These findings suggest a promising avenue for exploring the health benefits of this compound.

Properties

CAS No. |

26755-70-4 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-3,5,5-trimethylhex-2-enyl] acetate |

InChI |

InChI=1S/C11H20O2/c1-9(8-11(3,4)5)6-7-13-10(2)12/h6H,7-8H2,1-5H3/b9-6+ |

InChI Key |

YMBDREVCDCFLPE-RMKNXTFCSA-N |

Isomeric SMILES |

C/C(=C\COC(=O)C)/CC(C)(C)C |

Canonical SMILES |

CC(=CCOC(=O)C)CC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.